molecular formula C48H82O20 B591367 Hosenkoside C

Hosenkoside C

Cat. No.: B591367
M. Wt: 979.2 g/mol
InChI Key: QGMUCGXWCKWHRJ-PFRMLUNBSA-N
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Description

Botanical Origin in Impatiens balsamina L.

Hosenkoside C is a baccharane glycoside exclusively isolated from the seeds of Impatiens balsamina L., a species belonging to the Balsaminaceae family (order Ericales). Commonly known as garden balsam, touch-me-not, or spotted snapweed, this annual plant is native to India and Myanmar but is widely cultivated globally as an ornamental. Its seeds have been historically utilized in traditional medicine, particularly in Asian regions, for treating inflammatory disorders and dermatological conditions.

The species is characterized by explosive seed dehiscence and a rich phytochemical profile, including naphthoquinones (e.g., lawsone), flavonoids (e.g., kaempferol), and triterpenoid saponins. Baccharane glycosides like this compound represent a chemically distinct group within this plant’s secondary metabolites, serving as key markers for its taxonomic classification.

Botanical Characteristics Details
Family Balsaminaceae
Order Ericales
Native Range India, Myanmar
Traditional Uses Anti-inflammatory, antipruritic, dermatological remedies
Phytochemical Classes Baccharane glycosides, naphthoquinones, flavonoids

Historical Context of Isolation from Balsam Seeds

The isolation of this compound traces back to early systematic studies on I. balsamina seeds. In 1994, Shoji and colleagues first identified five novel baccharane glycosides (hosenkosides A–E) using advanced NMR techniques (1H-1H COSY, HMBC, ROESY) and chemical derivatization. This compound was characterized as a derivative of hosenkol C, a triterpenoid aglycone, with a complex glycosylation pattern involving sambubiose and glucose units.

Subsequent studies expanded the family of baccharane glycosides in I. balsamina seeds, isolating additional compounds (F–K) with structural variations in sugar chains and aglycone modifications. These efforts underscored the plant’s role as a reservoir for rare saponins, with this compound remaining a focal compound due to its distinct structural features.

Key Isolation Milestones Year Structural Features
Hosenkosides A–E 1994 First baccharane glycosides isolated; defined core structures
Hosenkosides F–K 1994–2001 Expanded glycosylation patterns (sophorose, glucoside chains)
Baccharane glycoside characterization 2012 LC-MS/MS profiling; diagnostic ions for aglycone types

Taxonomic Classification and Chemotaxonomic Significance

Impatiens balsamina is placed within the Balsaminaceae family, which is distinct from the Lythraceae (myrtle family) despite historical misclassifications. Baccharane glycosides like this compound serve as critical chemotaxonomic markers, distinguishing Impatiens species from other Ericales genera such as Lythrum (Lythraceae) and Lawsonia (Lythraceae).

The presence of baccharane glycosides is exclusive to Impatiens in the Balsaminaceae, with structural variations (e.g., hosenkol A, B, C) correlating with species-specific adaptations. This compound’s unique aglycone (hosenkol C) and glycosylation pattern reinforce its role in chemotaxonomic differentiation.

Taxonomic Relationships Chemotaxonomic Features
Balsaminaceae Dominant baccharane glycosides (e.g., this compound)
Lythraceae Absence of baccharane glycosides; naphthoquinones predominate
Lawsonia (Lythraceae) Lawsone derivatives (naphthoquinones) as key markers

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMUCGXWCKWHRJ-PFRMLUNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Maceration

Existing methods for sennosides employ neutral or mildly alkaline aqueous-organic solvents (e.g., 70% ethanol or sodium bicarbonate solutions) to extract glycosides from plant matrices. For this compound, a comparable approach could involve:

  • Maceration : Soaking raw plant material in 0.25–3% sodium bicarbonate at a solvent-to-mass ratio of 5:1–15:1 .

  • Filtration and pH Adjustment : Acidifying the extract to pH 4.0–5.5 to precipitate impurities while retaining glycosides in solution.

In sennoside purification, adding sodium chloride to adjust conductivity (2–5 mS/cm ) improves ion exchange efficiency. Adapting this for this compound would require optimizing NaCl concentration to avoid co-precipitation of target molecules.

Advanced Purification Strategies

Ion Exchange Chromatography

Ion exchange chromatography (IEC) is pivotal for separating glycosides with minor structural differences. For sennosides A and B, anion-exchange resins (e.g., diethylaminoethyl or quaternary ammonium groups) achieve >90% recovery rates when eluted with 0.02–0.2 M glycine buffers containing 0.3–1.5 M NaCl . A proposed workflow for this compound includes:

StepParametersPurpose
Column equilibration0.02 M acetate buffer, pH 7.0, 0.0001–0.3 M NaClPrepare resin for binding
Sample loadingConductivity 2–5 mS/cm below equilibriumEnhance glycoside adsorption
Elution0.02 M phosphate buffer + 1.2 M NaCl, pH 7.0Displace this compound from resin

This method capitalizes on the compound’s anionic carboxyl groups, which bind strongly to cationic resins under alkaline conditions.

Crystallization and Precipitation

Calcium-mediated precipitation is effective for sennosides, forming water-soluble salts at pH 8.0 ± 0.5 . For this compound, adding calcium hydroxide or calcium chloride in a 1.1–2 molar excess could facilitate similar crystallization. Subsequent acidification to pH 6.7–6.9 would yield a purified free acid form.

Drying and Final Product Characterization

Post-purification, sennosides are vacuum-dried at 55–85°C and -0.08 MPa to prevent thermal degradation. Applying these conditions to this compound would require verifying stability via:

  • High-Performance Liquid Chromatography (HPLC) : To confirm purity >98%.

  • Mass Spectrometry (MS) : For molecular weight validation (theoretical 979.15 g/mol) .

Chemical Reactions Analysis

Types of Reactions: Hosenkoside C can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

Hosenkoside C exerts its effects primarily through its interaction with cellular pathways involved in inflammation and cell proliferation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with key signaling molecules involved in these processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hosenkoside C belongs to a family of closely related glycosides, including hosenkoside A , B , K , M , and G . These compounds share the same baccharane backbone but differ in sugar chain substitutions and stereochemistry. Below is a detailed comparison:

Structural Differences

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C48H82O20 979.15 156764-83-9 C-26 or C-28 sugar substitution; predicted CCS: 292.7 Ų
Hosenkoside A C48H82O20 979.15 156791-82-1 Sugar substitution at C-26; higher CCS (296.9 Ų) and lower polarity than hosenkoside B
Hosenkoside B C48H82O20 979.15 156764-82-8 Sugar substitution at C-28; same CCS as hosenkoside A (296.9 Ų) but higher polarity
Hosenkoside K C54H92O25 1141.29 160896-49-1 Extended sugar chain; molecular weight >1100 g/mol
Hosenkoside G C47H80O19 949.14 160896-46-8 Reduced sugar chain; antitumor activity reported

Chromatographic and Spectrometric Differentiation

  • Retention Time (RT) :

    • This compound: 22.38 min
    • Hosenkoside A: 24.16 min
    • Hosenkoside B: 20.35 min
      The differences in RT correlate with polarity: B > C > A .
  • Collision Cross-Section (CCS) :
    Predicted CCS values via TWIMS (traveling wave ion mobility spectrometry) reveal distinct conformational profiles:

    • This compound: 292.7 Ų
    • Hosenkoside A/B: 296.9 Ų
      Larger CCS values indicate more extended molecular conformations, likely due to sugar chain positioning .
  • MS/MS Fragmentation: All hosenkosides produce similar fragment ions (e.g., m/z 179, 207) but lack diagnostic ions for precise differentiation. Drift time analysis is required for isomer resolution .

Biological Activity

Hosenkoside C, a bioactive compound with the chemical formula C48H82O20C_{48}H_{82}O_{20} and molecular weight of approximately 979.15 g/mol, has garnered attention in recent research due to its potential therapeutic properties, particularly in cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polysaccharide derived from various species of the Impatiens genus. Its structural complexity contributes to its diverse biological activities. The compound has been studied for its potential in modulating various cellular pathways associated with cancer progression.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including colon cancer cells (SW480). The compound's antiproliferative effects are dose-dependent, with higher concentrations leading to greater inhibition of cell growth .
  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by modulating key apoptotic markers. Flow cytometry analyses demonstrated an increase in early and late apoptotic cells upon treatment with this compound, indicating its potential as an anticancer agent .
  • Regulation of Gene Expression : The compound influences the expression of critical genes involved in cell cycle regulation and apoptosis. For instance, it has been shown to downregulate anti-apoptotic genes such as Bcl-2 while upregulating pro-apoptotic genes like Bax and Caspase-3 .

1. Anti-Colorectal Cancer Activity

A study conducted by Ge Li et al. focused on the effects of this compound on SW480 human colon cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 1.2 to 300 µg/mL after 72 hours of treatment. The study highlighted that this compound's efficacy was associated with decreased expression of Bcl-2 and increased release of cytochrome c, suggesting a mitochondrial pathway involvement in apoptosis induction .

2. Apoptosis Induction Mechanism

In another experiment, researchers utilized Annexin V and propidium iodide staining to assess apoptosis rates in SW480 cells treated with this compound. The findings revealed a marked increase in both early and late apoptotic cells at higher concentrations (30 µg/mL), confirming the compound's role in promoting apoptosis through mitochondrial signaling pathways .

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µg/mL)Viability (%)Apoptosis Induction
SW4801.295Low
SW48033.370Moderate
SW48010050High
SW48030020Very High

Table 2: Gene Expression Changes Induced by this compound

GeneControl Expression LevelExpression Level (30 µg/mL)
Bcl-2HighLow
BaxLowHigh
Caspase-3LowHigh

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